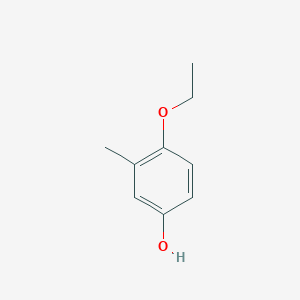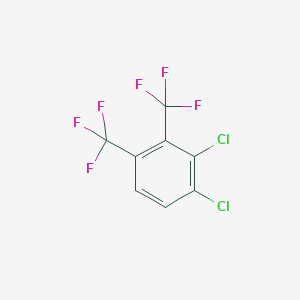
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is an organofluorine compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene typically involves the trifluoromethylation of arynes. One notable method is the copper-mediated 1,2-bis(trifluoromethylation) of arynes using [CuCF3] in the presence of an oxidant such as DDQ. This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving copper or palladium, is common in the large-scale synthesis of similar fluorinated compounds .
化学反応の分析
Types of Reactions: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoromethylated aniline derivative .
科学的研究の応用
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors.
作用機序
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 2,2’-Bis(trifluoromethyl)biphenyl
Comparison: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 1,4-Bis(trifluoromethyl)benzene is used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence, highlighting the diverse applications of these compounds .
特性
分子式 |
C8H2Cl2F6 |
|---|---|
分子量 |
282.99 g/mol |
IUPAC名 |
1,2-dichloro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H |
InChIキー |
OKIHCZWUXQPHMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)


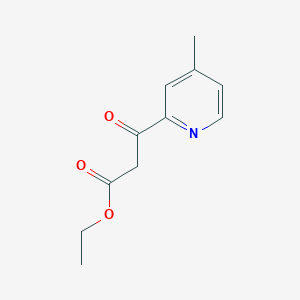
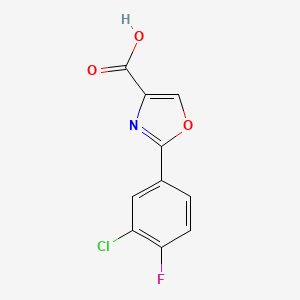
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

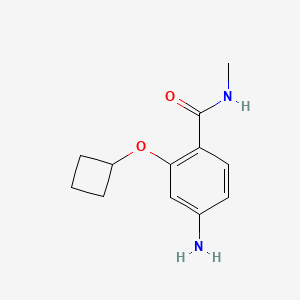


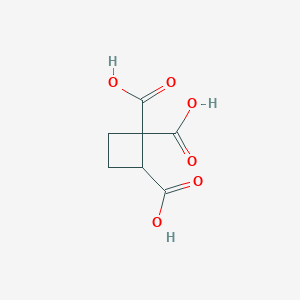
![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
